Amg-337
Overview
Description
AMG-337 is an oral, small molecule, ATP-competitive, highly selective inhibitor of the MET receptor . It is used in clinical studies for MET-targeted therapy . It significantly inhibits tumor growth and may also be effective on MET-amplified advanced solid tumors .
Molecular Structure Analysis
The molecular formula of AMG-337 is C23H22FN7O3 . A high-resolution crystal structure of AMG-337 bound to the kinase domain of MET reveals that AMG-337 binds to a well-defined, inactive conformation of the MET activation loop (A-loop) in a binding mode analogous to other selective MET kinase inhibitors .Chemical Reactions Analysis
AMG-337 inhibits the phosphorylation of MET and downstream effectors in MET-amplified cancer cell lines, resulting in an inhibition of MET-dependent cell proliferation and induction of apoptosis .Scientific Research Applications
Treatment of MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma
AMG-337 has been used in a phase II study for the treatment of MET-amplified gastric/gastroesophageal junction/esophageal (G/GEJ/E) adenocarcinoma . The study showed that AMG-337 had antitumor activity in MET-amplified G/GEJ/E adenocarcinoma .
Treatment of Other MET-Amplified Solid Tumors
Apart from G/GEJ/E adenocarcinoma, AMG-337 has also been studied for its effects on other MET-amplified solid tumors . However, the study did not observe any responses in this cohort .
Inhibition of MET Kinase Activity
AMG-337 has been shown to inhibit MET kinase activity with an IC50 of less than 5nM . This indicates that AMG-337 is a potent inhibitor of MET kinase, which plays a crucial role in cell growth and survival.
Inhibition of HGF-Dependent MET Phosphorylation
In cellular assays, AMG-337 inhibited HGF-dependent MET phosphorylation with an IC50 of less than 10 nM . This suggests that AMG-337 can effectively inhibit the activation of MET, thereby potentially suppressing the growth of cancer cells.
Treatment of Hepatocellular Carcinoma
AMG-337 has been evaluated in preclinical models of hepatocellular carcinoma . The study found that AMG-337 exerted potent antiproliferative activity against certain hepatocellular carcinoma cell lines .
Targeting Tumors with a Dependence on HGF/MET Signaling
AMG-337 represents a promising therapeutic strategy for targeting tumors that have a dependence on HGF/MET signaling . This could potentially expand the range of cancers that can be treated with AMG-337.
Mechanism of Action
- Primary Target : AMG-337 specifically targets the MET receptor tyrosine kinase (RTK). MET plays a central role in regulating cell growth, survival, and invasion .
- Role : Binding of hepatocyte growth factor (HGF) to MET promotes MET dimerization, stimulating MET kinase activity and autophosphorylation of tyrosine residues. This leads to downstream signaling through adaptor proteins like Gab-1, GRB2, and SHC, activating pathways such as PI3K, Ras/MAPK, PLCγ, and STAT .
- This inhibition results in:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
While AMG-337 has shown antitumor activity in MET-amplified gastric/gastroesophageal junction/esophageal adenocarcinoma, it did not show the same effect in MET-amplified non–small-cell lung cancer . The promising response rate observed in patients with heavily pretreated MET-amplified tumors warrants further investigation .
properties
IUPAC Name |
6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHXUGDWKAIASB-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1173699-31-4 | |
Record name | AMG-337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-337 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMG-337 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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